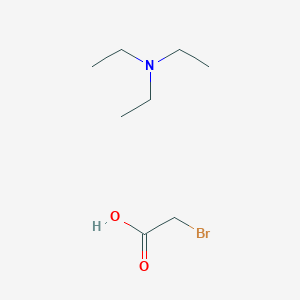![molecular formula C10H8N4S B14680448 6-Methyl-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 39602-82-9](/img/structure/B14680448.png)
6-Methyl-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is part of the triazolothiadiazole family, which is known for its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The unique structure of this compound, which combines a triazole ring with a thiadiazole ring, allows it to interact with various biological targets, making it a valuable scaffold for drug development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of unsymmetrical α-bromodiketones with 4-amino-3-mercapto-1,2,4-triazoles . The reaction conditions often include the use of solvents such as ethanol and the presence of a base like piperidine to facilitate the formation of the triazolothiadiazole ring . The reaction can yield two regioisomers, depending on the electrophilicity of the carbonyl carbons in the α-bromodiketones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar reaction conditions could be employed on a larger scale with appropriate optimization for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Applications De Recherche Scientifique
6-Methyl-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 6-Methyl-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with various molecular targets, including enzymes and receptors. The compound’s ability to form hydrogen bonds and interact with specific amino acid residues in the active sites of enzymes makes it a potent inhibitor of several biological pathways . For example, it has been shown to inhibit carbonic anhydrase, cholinesterase, and other enzymes involved in disease processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Similar structure but with different substituents.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine: Another isomer with a different ring fusion pattern.
1,2,4-Triazolo[1,5-c][1,3,5]thiadiazine: Different isomer with unique properties.
Uniqueness
6-Methyl-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to interact with a wide range of biological targets makes it a versatile compound for drug development .
Propriétés
Numéro CAS |
39602-82-9 |
|---|---|
Formule moléculaire |
C10H8N4S |
Poids moléculaire |
216.26 g/mol |
Nom IUPAC |
6-methyl-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C10H8N4S/c1-7-13-14-9(11-12-10(14)15-7)8-5-3-2-4-6-8/h2-6H,1H3 |
Clé InChI |
YZMQXQLOTHZPNG-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN2C(=NN=C2S1)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(2-hydroxyethyl)amino]-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14680368.png)

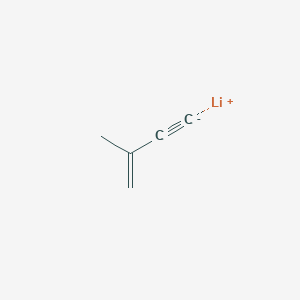
![Benzoic acid, 2-[[(phenylmethyl)amino]thio]-, methyl ester](/img/structure/B14680389.png)
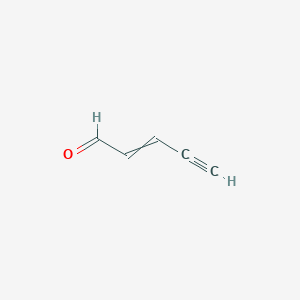
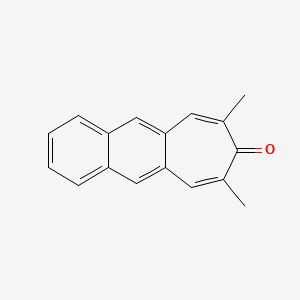
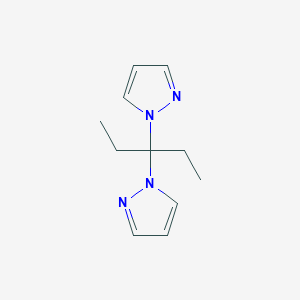
![N-[4-(2-methylpropyl)cyclohexyl]acetamide](/img/structure/B14680429.png)
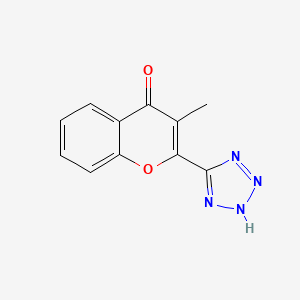
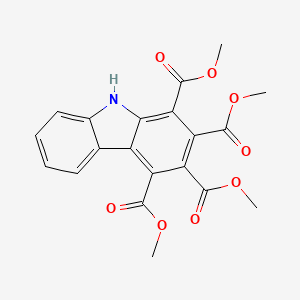

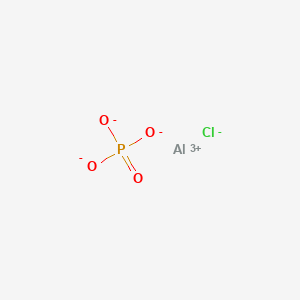
![2-[2-(4-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-3-oxo-N-phenylbutanamide](/img/structure/B14680445.png)
